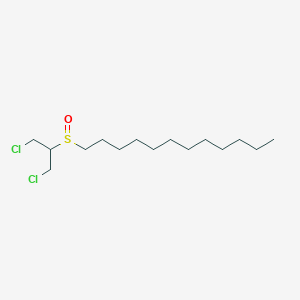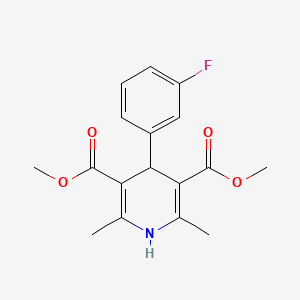![molecular formula C22H13IN2O3 B11523462 N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11523462.png)
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a benzofuran moiety and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazole Ring: This can be achieved by condensing 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Iodophenyl Group: The iodination of the phenyl ring can be performed using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of the Benzofuran Ring: This step involves cyclization reactions, often using palladium-catalyzed coupling reactions.
Final Coupling: The benzoxazole and benzofuran intermediates are coupled using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the iodophenyl group using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives without the iodine atom.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable in understanding cellular processes.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could interact with specific molecular targets, making it a candidate for developing new therapeutic agents, particularly in oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism by which N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole and benzofuran rings can participate in π-π stacking interactions, while the iodophenyl group can form halogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
- N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
- N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
Uniqueness
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity to certain molecular targets, making it potentially more effective in its applications compared to its bromine, chlorine, or fluorine analogs.
Properties
Molecular Formula |
C22H13IN2O3 |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H13IN2O3/c23-15-7-5-13(6-8-15)22-25-17-12-16(9-10-19(17)28-22)24-21(26)20-11-14-3-1-2-4-18(14)27-20/h1-12H,(H,24,26) |
InChI Key |
XTALTMHGLQLCAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane](/img/structure/B11523380.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-4,4,4-trifluoro-1-phenylbut-2-en-1-one](/img/structure/B11523381.png)
![N-(1-benzyl-4-piperidyl)-N'-[(E)-3-(2-thienyl)-2-propenoyl]thiourea](/img/structure/B11523382.png)
![Propan-2-yl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11523387.png)
![4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide](/img/structure/B11523403.png)
![N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11523404.png)
![(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B11523408.png)
![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B11523410.png)

![ethyl (4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11523447.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11523453.png)
![1-[(8-Chloronaphthalen-1-yl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B11523458.png)
![dimethyl 5-({[4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11523466.png)
